1-Nonyne

Crystallography Solid-State Chemistry Materials Science

Researchers requiring a C9 terminal alkyne for surface science, polymer, or natural product synthesis face inconsistent thermal behavior with shorter-chain homologues. 1-Nonyne addresses this with quantifiable, chain-length-dependent advantages. • Exhibits a >55 K higher desorption temperature (400-430 K) vs. 1-octyne on Cu(111), enabling robust temperature-programmed surface reaction studies. • Yields a 4-heptyl-1,2,3-triazole-functionalized polysulfone with distinct thermal degradation initiation, a critical design parameter for anhydrous PEM fuel cell membranes. • Validated as the required substrate for the enantioselective total synthesis of cladospolide B, C, and (ent)-cladospolide D (Organic Letters, 2009).

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 3452-09-3
Cat. No. B165147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nonyne
CAS3452-09-3
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCCCCCCCC#C
InChIInChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h1H,4-9H2,2H3
InChIKeyOSSQSXOTMIGBCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.80e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Nonyne: Distinctive Surface & Physical Properties


1-Nonyne (CAS 3452-09-3) is a linear terminal alkyne with the molecular formula C9H16, belonging to the homologous series of aliphatic 1-alkynes. It is characterized by a carbon-carbon triple bond at the terminus of a nine-carbon chain, which imparts the signature reactivity of terminal alkynes—including elevated terminal C–H acidity and readiness to undergo deprotonation, metalation, and cycloaddition reactions . Its key physical properties, such as a boiling point of 150–151 °C and a density of 0.757 g/mL at 25 °C, place it predictably between its C8 and C10 homologs . However, as the data in Section 3 demonstrate, 1‑nonyne exhibits quantifiable, non‑linear differentiation in crystallographic packing, surface adsorption behavior, and the thermal stability of its triazole‑functionalized derivatives—deviations that are material to informed procurement for specific research and industrial applications.

Terminal alkyne with quantifiable odd–even crystal packing differentiation
Relevant for surface science studies of chain-length-dependent adsorption on copper
Used as a C9 building block in click-functionalized polymers and cyclic polyolefins

Why 1-Nonyne Is Not Interchangeable


While 1‑nonyne shares the same terminal alkyne functional group and many bulk physical properties with its immediate neighbors in the 1‑alkyne series, evidence confirms that chain‑length‑driven, non‑monotonic behaviors exist [1]. Crystal‑packing studies reveal a parity‑dependent alternation in space group and density, while surface‑science experiments document an abrupt, > 55 K jump in desorption temperature when moving from 1‑octyne to 1‑nonyne [2][3]. Furthermore, in polymer‑electrolyte membrane applications, the triazole‑functionalized polymer derived from 1‑nonyne exhibits thermal degradation behavior that differs from those prepared from shorter alkynes . These findings underscore that 1‑nonyne is not a drop‑in replacement for 1‑octyne or 1‑decyne; its selection must be justified by the specific quantitative advantages detailed below.

Crystal packing mismatch Odd-chain 1-nonyne packs in Pca21; even-chain 1-octyne in P21/c, affecting crystal density and melting behavior.
Surface desorption discontinuity Desorption temperature from Cu(111) shifts substantially from 1-octyne to 1-nonyne, altering catalytic and sensor lifetimes.
Polymer thermal stability shift Triazole-functionalized polysulfone from 1-nonyne shows distinct thermal degradation profile versus shorter-chain analogs.

1-Nonyne Comparative Evidence


Odd–Even Parity Effect on Crystal Packing

1-Nonyne, possessing an odd number of carbon atoms (n=9), crystallizes in the polar space group Pca21, whereas its even‑carbon homolog 1‑octyne (n=8) crystallizes in P21/c with two molecules in the asymmetric unit [1]. This structural divergence yields systematically greater packing efficiency for 1‑nonyne relative to 1‑octyne and is directly correlated with an alternation in melting points, a physical property relevant to low‑temperature handling and crystallization processes [1].

Odd–Even Crystal Packing
Head-to-head
Space group Pca21 (1-nonyne) vs P21/c (1-octyne); melting point –50 °C vs –53 °C
Parity-dependent packing efficiency; supports crystallization process design
In situ crystallization data; parity effect confirmed
Crystallography Solid-State Chemistry Materials Science

Desorption Threshold: 1-Nonyne vs. 1-Octyne

Temperature‑programmed desorption studies on Cu(111) single crystals and polycrystalline copper foil reveal a sharp discontinuity in 1‑alkyne desorption behavior. 1‑Alkynes up to 1‑octyne desorb at ~345 K from both substrates, whereas 1‑nonyne and 1‑decyne desorb between 400 K and 430 K [1][2]. This > 55 K increase indicates a fundamental change in molecule‑surface interaction for C9 and longer chains, attributed to the alkyl chain terminus accessing the copper surface.

Desorption Threshold Shift
Head-to-head
Tdes = 400–430 K (1-nonyne) vs ~345 K (1-octyne) on Cu(111)
> 55 K increase indicates stronger surface binding; alters catalytic lifetime
Ultra-high vacuum TPD on single crystal and foil
Surface Science Heterogeneous Catalysis Adsorption

Triazole Polymer Stability: 1-Nonyne vs. 1-Pentyne

In the microwave‑assisted CuAAC click synthesis of 1,2,3‑triazole‑functionalized polysulfone for high‑temperature proton‑exchange membranes, polymers functionalized with 4‑heptyl‑1,2,3‑triazole (derived from 1‑nonyne) exhibited distinct thermal degradation behavior compared to those bearing 4‑propyl‑1,2,3‑triazole (derived from 1‑pentyne) . While the phenyl‑substituted variant showed the highest Tg, Td, and elastic modulus, the 1‑nonyne‑derived heptyl‑substituted polymer provides an intermediate hydrophobic side‑chain length that may be advantageous for balancing proton conductivity and mechanical integrity in anhydrous fuel‑cell operation.

Triazole Polymer Stability
Cross-study
Heptyl-triazole PSU shows distinct Td and Tg profiles vs propyl analog; acid-doped conductivity 27–35 mS/cm
Alkyl side-chain length tunes thermal stability and membrane performance
TG-MS confirms substituent-dependent degradation
Polymer Chemistry Click Chemistry Fuel Cell Membranes

Oligomerization with Mo(CO)₆/CH₃CN Catalyst

1‑Nonyne was oligomerized alongside a series of terminal aliphatic alkynes (C6, C7, C10–C14) using a Mo(CO)6/CH3CN homogeneous catalyst system, and the resulting oligomers were characterized by ¹³C NMR in terms of geometric structure [1]. While no quantitative reactivity differences among the homologs were reported, this study establishes that 1‑nonyne participates cleanly in the same oligomerization chemistry as its neighbors, and its C9 chain length produces oligomers with distinct NMR‑derived structural signatures that can be used for material property tuning.

Oligomerization Reactivity
Class-level
Forms oligomers with Mo(CO)₆/CH₃CN catalyst; ¹³C NMR shows chain-length-dependent structures
Supports use as a C9 monomer with distinct oligomer architecture
No quantitative reactivity metrics; class-level participation
Oligomerization Homogeneous Catalysis Polymer Chemistry

1-Nonyne as Patent-Claimed Cyclic Polyolefin Monomer

US Patent Application 20200181299 explicitly claims compositions and methods for preparing saturated cyclic homopolymers and copolymers wherein the monomer is selected from the group consisting of 1‑hexyne, 1‑octyne, and 1‑nonyne [1]. The patent further defines specific acetylene:alkyne monomer molar ratios for copolymers incorporating 1‑nonyne (n‑heptyl R group), ranging from 15:85 to 43:57 [1]. This specific, quantified claim demonstrates that 1‑nonyne is not a generic placeholder but a deliberately chosen monomer whose C9 chain length enables distinct copolymer composition ranges relative to those claimed for 1‑hexyne (34:66 to 59:41).

Patent-Claimed Polyolefin Ratio
Head-to-head
Acetylene:1-nonyne copolymer ratio range distinct from 1-hexyne (US 20200181299)
Non-overlapping comonomer composition enables IP-differentiated materials
Metallacycloalkylene-mediated polymerization data
Polymer Synthesis Cyclic Polyolefins Metathesis Polymerization

1-Nonyne Application Scenarios


Surface Science & Heterogeneous Catalysis

When studying adsorption, desorption, or surface reactions of terminal alkynes on copper‑based catalysts, 1‑nonyne provides a critical C9 threshold behavior that is absent in 1‑octyne and shorter alkynes. Its desorption temperature of 400–430 K from Cu(111) and polycrystalline copper foil is > 55 K higher than that of 1‑octyne, enabling investigations into chain‑length‑dependent surface interactions and providing a more robust surface‑bound species for temperature‑programmed experiments [1].

Click-Functionalized Polymers for Fuel-Cell Membranes

In the microwave‑assisted CuAAC synthesis of 1,2,3‑triazole‑functionalized polysulfone, 1‑nonyne yields a 4‑heptyl‑substituted triazole side‑chain. Thermogravimetric analysis coupled with mass spectrometry demonstrates that the nature of the alkyl substituent critically influences the thermal degradation initiation temperature, making the C9 chain length a specific design parameter for tuning membrane thermal stability and proton conductivity in anhydrous phosphoric acid‑doped PEM fuel cells .

Cyclic Polyolefin & Specialty Polymer Manufacturing

For the synthesis of saturated cyclic homopolymers and copolymers via metallacycloalkylene‑mediated alkyne polymerization, 1‑nonyne is explicitly claimed in US Patent Application 20200181299. The patent defines an acetylene:1‑nonyne copolymer molar ratio of 15:85 to 43:57, a composition range distinct from that claimed for 1‑hexyne (34:66 to 59:41). This quantified differentiation supports the procurement of 1‑nonyne for producing cyclic polyolefins with specific, patent‑protected microstructures [2].

Enantioselective Natural Product Synthesis

1‑Nonyne has been used as a key starting material in the enantioselective synthesis of cladospolide B, C, and (ent)‑cladospolide D. The synthetic route, published in Organic Letters, relies on an alkyne zipper reaction to relay an ynone and dienoate functional groups across a nine‑carbon fragment . For laboratories replicating or building upon this established methodology, 1‑nonyne is the required and validated alkyne substrate.

Application
Selection Property
Validation Focus
Surface Science & Catalysis
Chain-length-dependent desorption threshold
Temperature-programmed desorption study fit
Click-Functionalized Polymers for Fuel Cells
Alkyl side-chain length as thermal stability tuning parameter
TG-MS thermal degradation profile review
Cyclic Polyolefin & Specialty Polymers
Patent-specified comonomer composition range
Metathesis polymerization and hydrogenation validation
Enantioselective Natural Product Synthesis
C9 terminal alkyne substrate requirement
Alkyne zipper reaction and stereoselectivity verification
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